molecular formula C21H30O6 B1426682 Methyl 4-({4-[(tert-butoxy)carbonyl]-cyclohexyl}methoxy)-3-methoxybenzoate CAS No. 1299607-51-4

Methyl 4-({4-[(tert-butoxy)carbonyl]-cyclohexyl}methoxy)-3-methoxybenzoate

Cat. No. B1426682
CAS RN: 1299607-51-4
M. Wt: 378.5 g/mol
InChI Key: NTHAOHWPIWMJFO-UHFFFAOYSA-N
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Description

“Methyl 4-({4-[(tert-butoxy)carbonyl]-cyclohexyl}methoxy)-3-methoxybenzoate” is a complex organic compound. It contains a benzoate group, a tert-butoxycarbonyl (BOC) group, and a cyclohexyl group .


Synthesis Analysis

The tert-butoxycarbonyl (BOC) group is a common protecting group used in organic synthesis. It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Molecular Structure Analysis

The molecular formula of this compound is C21H30O6, and its molecular weight is 378.5 g/mol.


Chemical Reactions Analysis

The BOC group can be removed from amines with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Improved synthesis methods for compounds structurally similar to Methyl 4-({4-[(tert-butoxy)carbonyl]-cyclohexyl}methoxy)-3-methoxybenzoate have been developed to reduce reaction steps, lower preparation costs, and increase yield, making them more suitable for industrial requirements (S. Xiao-kai, 2013).

  • Chemical Reactions and Intermediates : Studies have examined the synthesis processes of similar compounds, highlighting the optimization of reaction conditions and yields, as well as confirming structures through NMR spectroscopy (Zhuang Wei et al., 2010).

  • Biodegradation Studies : Research has shown that certain Pseudomonas putida strains can oxidize compounds with methoxybenzoate structures, potentially leading to applications in biodegradation and environmental remediation (M. Donnelly & S. Dagley, 1980).

  • Photodecomposition in Sunscreen Agents : Studies on photolysis reactions of compounds like methyl 4-methoxybenzoate, a component structurally similar to the compound , have provided insights into the chemical background of photosensitization in sunscreen agents (N. M. Roscher et al., 1994).

  • Electrochemical Reactions : Research into the electrochemical reactions of related compounds has provided insights into their behavior under various conditions, which could have implications for their use in various industrial applications (J. Utley et al., 1995).

Potential Applications in Various Fields

  • Antimicrobial and Molluscicidal Activities : Certain prenylated benzoic acid derivatives, which include structures similar to Methyl 4-({4-[(tert-butoxy)carbonyl]-cyclohexyl}methoxy)-3-methoxybenzoate, have shown antimicrobial and molluscicidal activities, indicating potential applications in these fields (J. Orjala et al., 1993).

  • Organic Synthesis and Pharmaceutical Intermediates : Similar compounds are used as intermediates in organic syntheses and have potential applications in the pharmaceutical industry (E. Popovski et al., 2010).

  • Photostabilization and Photoprotection : Studies on compounds like methyl 2-methoxybenzoate, which are structurally related, have explored their roles in the generation and quenching of singlet molecular oxygen, relevant in photostabilization and photoprotection (A. Soltermann et al., 1995).

Future Directions

The future directions for this compound would depend on its intended use. It could potentially be used in the synthesis of other complex organic compounds, given the presence of the BOC protecting group .

properties

IUPAC Name

methyl 3-methoxy-4-[[4-[(2-methylpropan-2-yl)oxycarbonyl]cyclohexyl]methoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O6/c1-21(2,3)27-20(23)15-8-6-14(7-9-15)13-26-17-11-10-16(19(22)25-5)12-18(17)24-4/h10-12,14-15H,6-9,13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHAOHWPIWMJFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(CC1)COC2=C(C=C(C=C2)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801118012
Record name Benzoic acid, 4-[[4-[(1,1-dimethylethoxy)carbonyl]cyclohexyl]methoxy]-3-methoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801118012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-({4-[(tert-butoxy)carbonyl]-cyclohexyl}methoxy)-3-methoxybenzoate

CAS RN

1299607-51-4
Record name Benzoic acid, 4-[[4-[(1,1-dimethylethoxy)carbonyl]cyclohexyl]methoxy]-3-methoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1299607-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-[[4-[(1,1-dimethylethoxy)carbonyl]cyclohexyl]methoxy]-3-methoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801118012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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